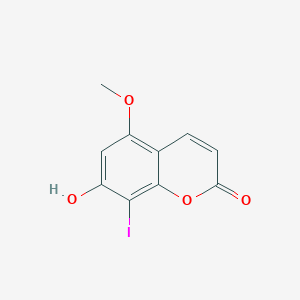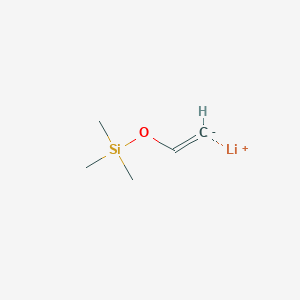
Lithium;ethenoxy(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethenoxy(trimethyl)silane is a compound that combines lithium, a highly reactive alkali metal, with ethenoxy(trimethyl)silane, a silicon-based organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenoxy(trimethyl)silane typically involves the reaction of lithium with ethenoxy(trimethyl)silane under controlled conditions. One common method is the reaction of a terminal acetylene with a silane in the presence of a catalytic amount of sodium hydroxide or potassium hydroxide, which yields the desired silylacetylene with the expulsion of hydrogen . This reaction is highly efficient and provides a high yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful handling of reactive intermediates and control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium;ethenoxy(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrosilanes: Used in reduction reactions.
Halides: Used in substitution reactions.
Acids and Bases: Used to catalyze various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silicon-based hydrides, while substitution reactions can produce a variety of silicon-containing organic compounds .
Scientific Research Applications
Lithium;ethenoxy(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings
Mechanism of Action
The mechanism of action of lithium;ethenoxy(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It can also form stable complexes with other compounds, enhancing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;ethenoxy(trimethyl)silane include:
Triethylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Allyltrimethylsilane: Used in the protection of functional groups in organic synthesis.
Uniqueness
This compound is unique due to its combination of lithium and silicon-based components, which imparts distinct chemical properties.
Properties
CAS No. |
78108-48-2 |
|---|---|
Molecular Formula |
C5H11LiOSi |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
lithium;ethenoxy(trimethyl)silane |
InChI |
InChI=1S/C5H11OSi.Li/c1-5-6-7(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChI Key |
TXKCWTWSUIVCGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)OC=[CH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


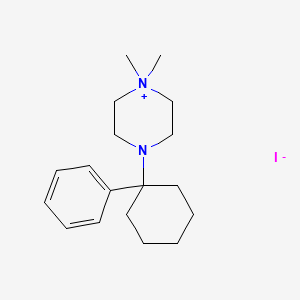
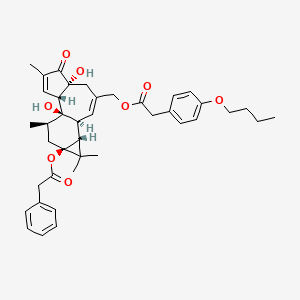
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

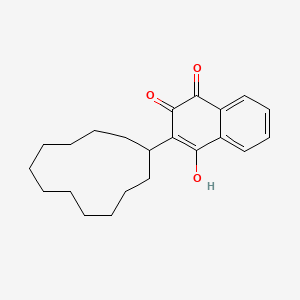
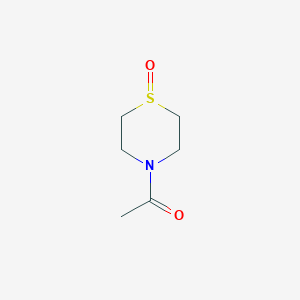
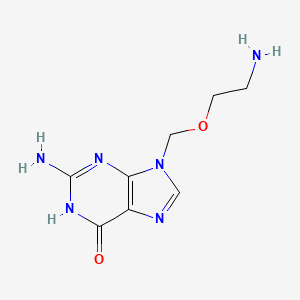
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
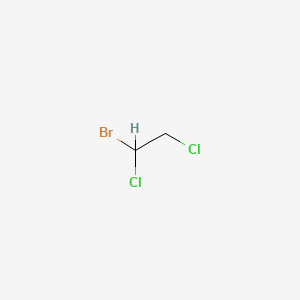
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
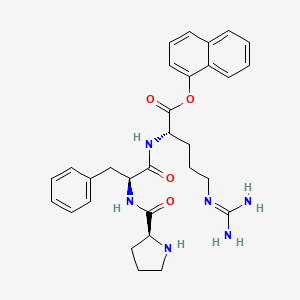
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
